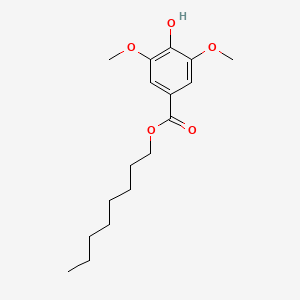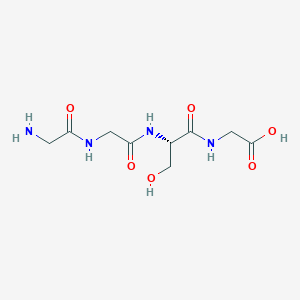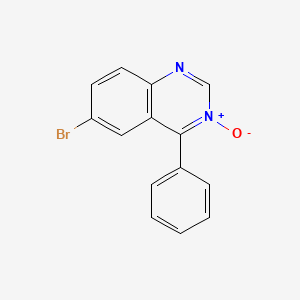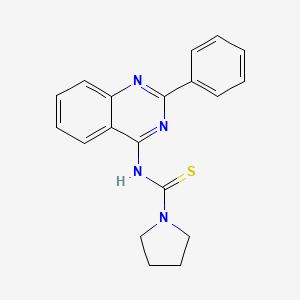![molecular formula C27H47NO2S B14251854 N-Decyl-11-[(4-hydroxyphenyl)sulfanyl]undecanamide CAS No. 400024-28-4](/img/structure/B14251854.png)
N-Decyl-11-[(4-hydroxyphenyl)sulfanyl]undecanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Decyl-11-[(4-hydroxyphenyl)sulfanyl]undecanamide is a complex organic compound characterized by its unique structure, which includes a decyl chain, a hydroxyphenyl group, and a sulfanyl group attached to an undecyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Decyl-11-[(4-hydroxyphenyl)sulfanyl]undecanamide typically involves multiple steps. One common method includes the reaction of decylamine with 11-bromo-1-undecanol to form N-decyl-11-hydroxyundecanamide. This intermediate is then reacted with 4-hydroxybenzenethiol under specific conditions to yield the final product. The reaction conditions often involve the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. This could include the use of continuous flow reactors and automated systems to ensure consistent quality and high throughput.
Chemical Reactions Analysis
Types of Reactions
N-Decyl-11-[(4-hydroxyphenyl)sulfanyl]undecanamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced under specific conditions to modify the functional groups.
Substitution: The hydroxyphenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.
Substitution: Conditions may involve the use of Lewis acids like aluminum chloride or iron(III) chloride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the hydroxyphenyl ring.
Scientific Research Applications
N-Decyl-11-[(4-hydroxyphenyl)sulfanyl]undecanamide has several applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have potential as a biochemical probe due to its unique functional groups.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an antimicrobial or anticancer agent.
Industry: It can be used in the development of new materials with specific properties, such as surfactants or polymers.
Mechanism of Action
The mechanism by which N-Decyl-11-[(4-hydroxyphenyl)sulfanyl]undecanamide exerts its effects is not fully understood. it is believed to interact with specific molecular targets and pathways. For example, the hydroxyphenyl group may interact with enzymes or receptors, while the sulfanyl group could participate in redox reactions, influencing cellular processes.
Comparison with Similar Compounds
Similar Compounds
- N-Decyl-11-[(4-methoxyphenyl)sulfanyl]undecanamide
- N-Decyl-11-[(4-chlorophenyl)sulfanyl]undecanamide
- N-Decyl-11-[(4-nitrophenyl)sulfanyl]undecanamide
Uniqueness
N-Decyl-11-[(4-hydroxyphenyl)sulfanyl]undecanamide is unique due to the presence of the hydroxyphenyl group, which imparts specific chemical properties and reactivity
Properties
CAS No. |
400024-28-4 |
|---|---|
Molecular Formula |
C27H47NO2S |
Molecular Weight |
449.7 g/mol |
IUPAC Name |
N-decyl-11-(4-hydroxyphenyl)sulfanylundecanamide |
InChI |
InChI=1S/C27H47NO2S/c1-2-3-4-5-6-10-13-16-23-28-27(30)18-15-12-9-7-8-11-14-17-24-31-26-21-19-25(29)20-22-26/h19-22,29H,2-18,23-24H2,1H3,(H,28,30) |
InChI Key |
MGYJWFWNYCXCBF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCNC(=O)CCCCCCCCCCSC1=CC=C(C=C1)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2H-Thiopyrano[4,3-d]pyrimidine-1(5H)-propanamide, 3,4,7,8-tetrahydro-2,4-dioxo-N-[2-oxo-2-[4-(2-pyrimidinyl)-1-piperazinyl]ethyl]-](/img/structure/B14251778.png)
![(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-2-[1-[(E)-N'-[(2,2,5,7,8-pentamethyl-3,4-dihydrochromen-6-yl)sulfonyl]carbamimidoyl]piperidin-4-yl]acetic acid](/img/structure/B14251779.png)
![1,1,1,3,3,3-Hexafluoro-2-[(methylamino)methyl]propan-2-ol](/img/structure/B14251782.png)
![4-[(Undec-10-en-1-yl)oxy]phenyl 4-[(undec-10-en-1-yl)oxy]benzoate](/img/structure/B14251789.png)

![9H-Fluoren-9-one, 3,6-dichloro-2,7-bis[2-(diethylamino)ethoxy]-](/img/structure/B14251798.png)
![(6R,7R)-5,12,13,16-tetraoxadispiro[5.0.57.46]hexadec-14-ene-14,15-dicarbonitrile](/img/structure/B14251808.png)
![2-[({4-[(E)-(1,3-Benzothiazol-2-yl)diazenyl]phenyl}methyl)amino]ethan-1-ol](/img/structure/B14251809.png)

![4-Phenyl-2-[tri(propan-2-yl)silyl]cyclopent-2-en-1-one](/img/structure/B14251827.png)

![3-(4-Benzyl-1-piperazinyl)-6-fluoro-1-[(4-methylphenyl)sulfonyl]-1H-indazole](/img/structure/B14251837.png)


